molecular formula C30H48O2 B114849 30-Hydroxylup-20(29)-en-3-one CAS No. 72944-06-0

30-Hydroxylup-20(29)-en-3-one

Cat. No. B114849
CAS RN: 72944-06-0
M. Wt: 440.7 g/mol
InChI Key: ZUBZPUNHXGLZSQ-BHMAJAPKSA-N
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Description

“30-Hydroxylup-20(29)-en-3-one” is a type of triterpenoid, which are a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . It has been found in various medicinal plants and is associated with a variety of therapeutic activities .


Synthesis Analysis

The synthesis of “30-Hydroxylup-20(29)-en-3-one” involves a semisynthetic approach . Lupeol, a lupane-type pentacyclic triterpene, is isolated from various plant sources and modified to produce “30-Hydroxylup-20(29)-en-3-one” and its derivatives .


Molecular Structure Analysis

The molecular structure of “30-Hydroxylup-20(29)-en-3-one” is determined by comprehensive analysis of spectroscopic techniques, including 1D (1H, 13C, and DEPT-135 13C) and 2D (1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC) nuclear magnetic resonance (NMR) and accurate mass spectroscopy .

Scientific Research Applications

Cytotoxic Activity

30-Hydroxylup-20(29)-en-3-one has shown potential in cytotoxic activity. Research on lupane triterpenoids from Acacia mellifera indicated significant cytotoxic activity against the NSCLC-N6 cell line, derived from human non-small-cell bronchopulmonary carcinoma (Mutai et al., 2007). Additionally, studies on Cassipourea madagascariensis revealed moderate cytotoxic activity against the A2780 human ovarian cancer cell line by compounds including 30-hydroxylup-20(29)-en-3-one (Chaturvedula et al., 2006).

Antileukemic Activity

Antileukemic properties have been observed in derivatives of lupane triterpenes, such as 30-hydroxylup-20(29)-en-3-one. A study on semi-synthetic derivatives of lupeol, including 3β-hydroxylup-20(29)-en-30-al, demonstrated cytotoxicity against human K562 acute myeloid leukemia and Jurkat acute lymphoid leukemia cell lines (Machado et al., 2020).

Structural Analysis and Synthesis

30-Hydroxylup-20(29)-en-3-one has been the subject of various structural analyses and synthetic approaches. For instance, the crystal structure of betulinic acid methanol monosolvate, closely related to 30-hydroxylup-20(29)-en-3-one, was analyzed, providing insights into the structural properties of these compounds (Tang et al., 2014). Synthesis studies have also been conducted, such as the creation of α,ω-Diketodiesters from 3-oxo-28-hydroxylup-20(29)-ene, offering potential for antiproliferative applications (Vydrina et al., 2021).

Inhibitory Effects on Cellular Processes

Studies have shown that lupane-type triterpenes like 30-hydroxylup-20(29)-en-3-one can inhibit cellular processes. For example, compounds isolated from Panax ginseng seeds, structurally similar to 30-hydroxylup-20(29)-en-3-one, inhibited NF-κB activity in HepG2 cells (Kim et al., 2012).

Antimicrobial and Antiproliferative Properties

Research on triterpenes isolated from various plants, including Maytenus imbricata, has highlighted the antimicrobial and antiproliferative properties of compounds such as 30-hydroxylup-20(29)-en-3-one (Silva et al., 2005). Additionally, triterpenes from Celtis philippinensis displayed cytotoxicity against several human cancer cell lines, indicating the potential of lupane derivatives in cancer research (Hwang et al., 2003).

Future Directions

Future research on “30-Hydroxylup-20(29)-en-3-one” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its safety and toxicity. The development of methods for its synthesis and modification could also be a valuable area of research .

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZPUNHXGLZSQ-BHMAJAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

30-Hydroxylup-20(29)-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
DBT Wijeratne, V Kumar… - Journal of the Chemical …, 1981 - pubs.rsc.org
The stem bark of Gymnosporia emarginata(Willd.) Hook f. ex. Thw. (Celastraceae) contains a number of triterpenes including a new oxygenated lupane, 3-oxolup-20(29)-en-30-al (1) …
Number of citations: 15 pubs.rsc.org
WF Tinto, LC Blair, A Alli, WF Reynolds… - Journal of Natural …, 1992 - ACS Publications
The stem bark of Salada cordata has afforded 28-hydroxylup-20 (29)-en-3-one, 30-hydroxy lup-20 (29)-en-3-one, betulin, pyracrenic acid, and a new compound, 15, 28-dihydroxylup-20 …
Number of citations: 147 pubs.acs.org
S Ribeiro de Souza e Silva… - Helvetica Chimica …, 2005 - Wiley Online Library
Four lupane pentacyclic triterpenes were isolated from the hexane extract of stems and branches of Maytenus imbricata Mart. ex Reissek: 3‐oxolup‐20(30)‐en‐29‐al (1), 30‐hydroxylup…
Number of citations: 40 onlinelibrary.wiley.com
C Mutai, D Abatis, C Vagias, D Moreau, C Roussakis… - Molecules, 2007 - mdpi.com
Three new pentacyclic triterpenoids: (20R)-3-oxolupan-30-al (1), (20S)-3-oxolupan-30-al (2) and (20R)-28-hydroxylupen-30-al-3-one (3), along with (20S)-3β-hydroxylupan-30-al (4), …
Number of citations: 43 www.mdpi.com
VSP Chaturvedula, A Norris, JS Miller… - Journal of natural …, 2006 - ACS Publications
Bioassay-directed fractionation of ethanol extracts of the roots and leaves of the plant Cassipourea madagascariensis resulted in the isolation of the two new terpenoids cassipourol (1) …
Number of citations: 41 pubs.acs.org
C Mutai, C Bii, C Vagias, D Abatis, V Roussis - Journal of …, 2009 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Acacia mellifera (Vahl) Benth (Leguminosae) is a subtropical medicinal plant that is widely used in traditional African medicines against …
Number of citations: 101 www.sciencedirect.com
IH Chen, YC Du, MC Lu, AS Lin, PW Hsieh… - Journal of natural …, 2008 - ACS Publications
Seven new lupane triterpenoids were isolated from bioactive methanol extracts of Microtropis fokienensis (1−4) and Perrottetia arisanensis (4−7), along with 18 known compounds. The …
Number of citations: 42 pubs.acs.org
SAT Morales, MG Aguilar, RCG Pereira, LP Duarte… - Química …, 2020 - SciELO Brasil
Maytenus distichophylla is a medicinal species used in Northeast of Brazil. The hexane (HE), chloroform (CE), ethyl acetate (EAE) and methanol (ME) extracts and compounds from its …
Number of citations: 4 www.scielo.br
DTT Truc, CTH Vy, DH Phu, NM Hoang… - Vietnam Journal of …, 2019 - Wiley Online Library
Six lupan‐type triterpenoids: 29‐norlupan‐3,20‐dione (1), 3β‐hydroxy‐29‐norlupan‐20‐one (2), betulonic acid (3), salacianol (4), 30‐hydroxylup‐20(29)‐en‐3‐one (5), and lup‐20(29)…
Number of citations: 2 onlinelibrary.wiley.com
C Mutai, D Abatis, C Vagias, D Moreau… - … Symposium Book of … - researchgate.net
Two new pentacyclic triterpenoids,(20R) 3-oxolupane-30al (1), and (20S) 3-oxolupane-30al (2), along with six known metabolites; 30-hydroxylup-20 (29)-en-3-one (3), 30-hydroxylup-…
Number of citations: 1 www.researchgate.net

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